

Application Notes and Protocols for XBP1 Splicing Assay Using IRE1a-IN-1

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Compound of Interest

Compound Name: IRE1a-IN-1

Cat. No.: B15583621

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Introduction

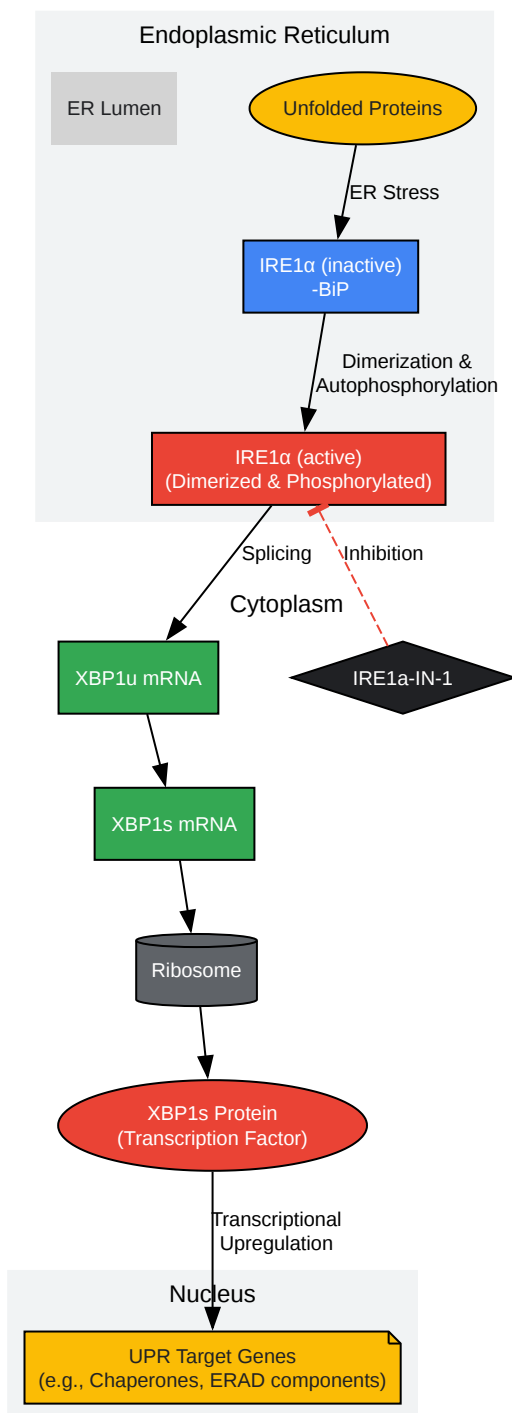
The Unfolded Protein Response (UPR) is a crucial cellular signaling network activated by endoplasmic reticulum (ER) stress, a condition arising from the accumulation of misfolded or unfolded proteins in the ER lumen. The inositol-requiring enzyme 1 α (IRE1 α) pathway is a central branch of the UPR. Upon ER stress, IRE1 α , a transmembrane protein with both kinase and endoribonuclease (RNase) activity, oligomerizes and autophosphorylates, leading to the activation of its RNase domain. A key substrate of activated IRE1 α is the mRNA encoding the X-box binding protein 1 (XBP1). IRE1 α excises a 26-nucleotide intron from the unspliced XBP1 mRNA (XBP1u), resulting in the spliced form (XBP1s). This unconventional splicing event causes a frameshift in the coding sequence, leading to the translation of a potent transcription factor, XBP1s, which upregulates genes involved in restoring ER homeostasis.

Given the role of the IRE1 α -XBP1 axis in various diseases, including cancer and metabolic disorders, inhibitors of IRE1 α are valuable tools for research and potential therapeutic agents.

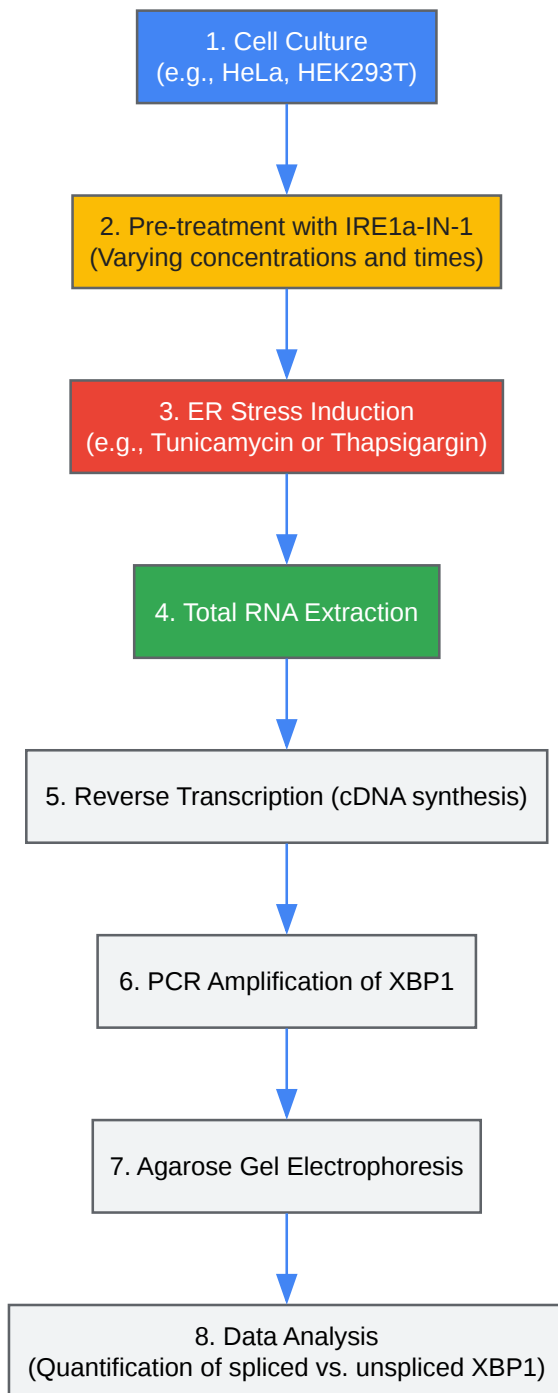
IRE1a-IN-1 is a small molecule inhibitor that targets the RNase activity of IRE1 α . This application note provides a detailed protocol for performing an XBP1 splicing assay to evaluate the efficacy of **IRE1a-IN-1** in a cellular context.

Signaling Pathway and Mechanism of Inhibition

Under conditions of ER stress, the accumulation of unfolded proteins leads to the dissociation of the chaperone protein BiP (Binding immunoglobulin protein) from the luminal domain of IRE1 α . This triggers the dimerization and autophosphorylation of IRE1 α , activating its RNase domain. The activated RNase then catalyzes the splicing of XBP1 mRNA. **IRE1a-IN-1**, a salicylaldehyde-derived compound, is believed to form a Schiff base with a key lysine residue (K907) within the RNase active site of IRE1 α , thereby blocking its ability to splice XBP1 mRNA.

IRE1 α -XBP1 Signaling Pathway and Inhibition by IRE1 α -IN-1

XBP1 Splicing Assay Workflow

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